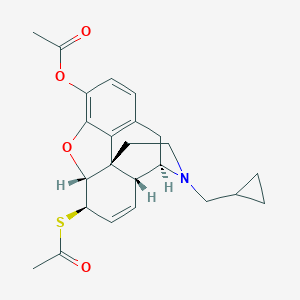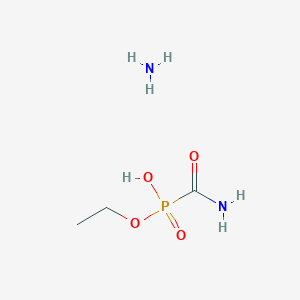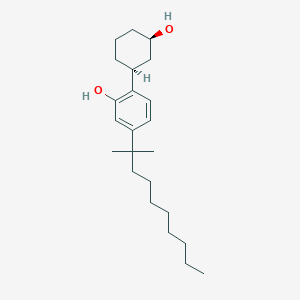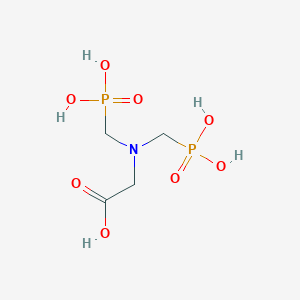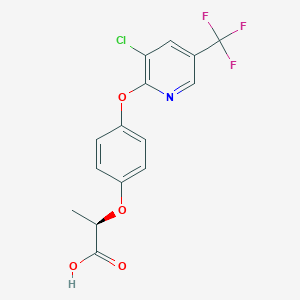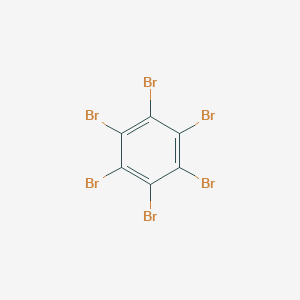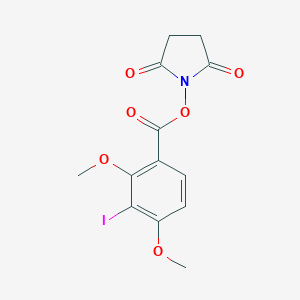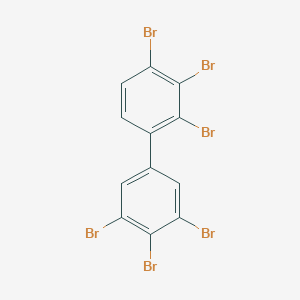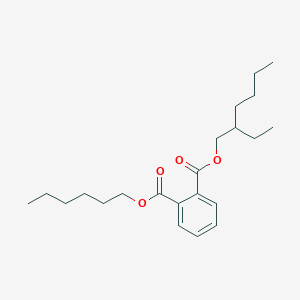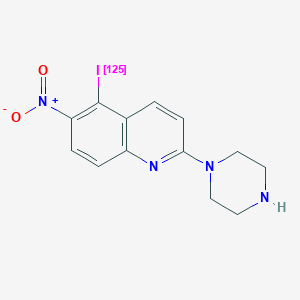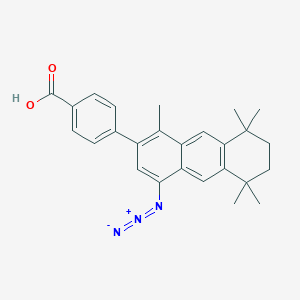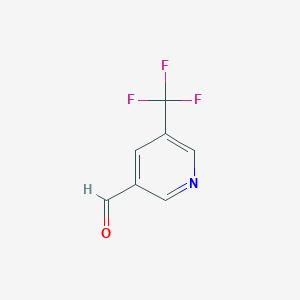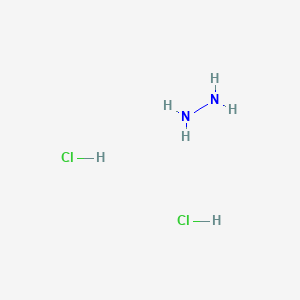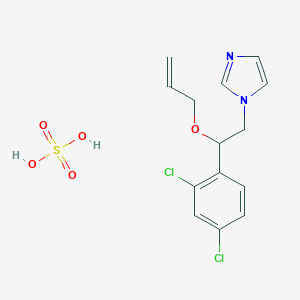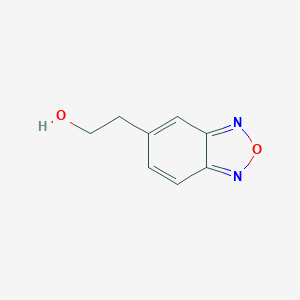
5-(2-Hydroxyethyl)benzofurazan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyethyl)benzofurazan (HEBF) is a fluorescent probe used in various biochemical and physiological applications. It is a derivative of benzofurazan, a heterocyclic compound containing a furan ring and a nitrogen atom. HEBF is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying intracellular processes.
作用機序
5-(2-Hydroxyethyl)benzofurazan is a fluorescent probe that works by emitting light when excited by a particular wavelength of light. The mechanism of action of 5-(2-Hydroxyethyl)benzofurazan is based on the oxidation of the hydroxyl group on the furan ring by ROS or NO. This oxidation results in a change in the electronic structure of 5-(2-Hydroxyethyl)benzofurazan, leading to a shift in the wavelength of light emitted. The intensity of the emitted light is proportional to the concentration of ROS or NO present in the sample.
生化学的および生理学的効果
5-(2-Hydroxyethyl)benzofurazan has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used to study the effects of ROS and NO on cellular signaling pathways, apoptosis, and inflammation. 5-(2-Hydroxyethyl)benzofurazan has also been used to study the activity of ion channels, which play a critical role in the regulation of cellular function.
実験室実験の利点と制限
The advantages of using 5-(2-Hydroxyethyl)benzofurazan as a fluorescent probe include its high sensitivity, low toxicity, and ease of use. 5-(2-Hydroxyethyl)benzofurazan can be used in live cells and tissues, allowing for real-time monitoring of cellular processes. However, 5-(2-Hydroxyethyl)benzofurazan has some limitations, including its narrow excitation and emission spectra, which may limit its use in some applications. In addition, 5-(2-Hydroxyethyl)benzofurazan is sensitive to pH changes, which can affect its fluorescence properties.
将来の方向性
There are several potential future directions for research involving 5-(2-Hydroxyethyl)benzofurazan. One area of interest is the development of new 5-(2-Hydroxyethyl)benzofurazan derivatives with improved fluorescence properties. Another area of research is the use of 5-(2-Hydroxyethyl)benzofurazan in imaging studies to visualize cellular processes in real-time. Additionally, 5-(2-Hydroxyethyl)benzofurazan could be used in the development of new drugs targeting ROS or NO signaling pathways. Finally, 5-(2-Hydroxyethyl)benzofurazan could be used in the development of biosensors for the detection of ROS or NO in clinical settings.
Conclusion:
In conclusion, 5-(2-Hydroxyethyl)benzofurazan is a versatile fluorescent probe that has been widely used in various biochemical and physiological studies. Its high sensitivity, low toxicity, and ease of use make it an ideal tool for studying intracellular processes. While 5-(2-Hydroxyethyl)benzofurazan has some limitations, its potential for future research is vast, and it is likely to remain a valuable tool in the scientific community for years to come.
合成法
5-(2-Hydroxyethyl)benzofurazan can be synthesized by reacting 2-nitrophenol with ethylene oxide in the presence of a strong base such as potassium hydroxide. The resulting product is then reduced with sodium borohydride to yield 5-(2-Hydroxyethyl)benzofurazan. This method is relatively simple and yields high purity 5-(2-Hydroxyethyl)benzofurazan.
科学的研究の応用
5-(2-Hydroxyethyl)benzofurazan has been widely used as a fluorescent probe in various biochemical and physiological studies. It can be used to detect reactive oxygen species (ROS) and nitric oxide (NO) in cells and tissues. 5-(2-Hydroxyethyl)benzofurazan has also been used to study protein-protein interactions, membrane potential changes, and enzyme activity. In addition, 5-(2-Hydroxyethyl)benzofurazan has been used to study the release of neurotransmitters and the regulation of ion channels.
特性
CAS番号 |
136080-71-2 |
|---|---|
製品名 |
5-(2-Hydroxyethyl)benzofurazan |
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC名 |
2-(2,1,3-benzoxadiazol-5-yl)ethanol |
InChI |
InChI=1S/C8H8N2O2/c11-4-3-6-1-2-7-8(5-6)10-12-9-7/h1-2,5,11H,3-4H2 |
InChIキー |
KMVJWUAQQDKTAX-UHFFFAOYSA-N |
SMILES |
C1=CC2=NON=C2C=C1CCO |
正規SMILES |
C1=CC2=NON=C2C=C1CCO |
同義語 |
2,1,3-Benzoxadiazole-5-ethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



